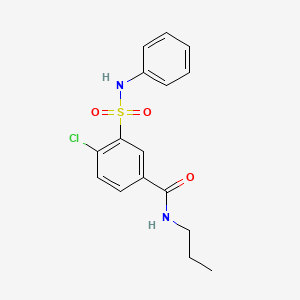
4-chloro-3-(phenylsulfamoyl)-N-propylbenzamide
描述
3-(Anilinosulfonyl)-4-chloro-N-propylbenzamide is a complex organic compound that features a benzamide core substituted with an anilinosulfonyl group, a chlorine atom, and a propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(phenylsulfamoyl)-N-propylbenzamide typically involves multiple steps:
Formation of the Anilinosulfonyl Group: This step involves the reaction of aniline with a sulfonyl chloride under basic conditions to form the anilinosulfonyl group.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with propylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
3-(Anilinosulfonyl)-4-chloro-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Formation of substituted benzamides or sulfonamides.
科学研究应用
3-(Anilinosulfonyl)-4-chloro-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-chloro-3-(phenylsulfamoyl)-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The anilinosulfonyl group can form strong hydrogen bonds, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(Anilinosulfonyl)-4-chlorobenzamide: Lacks the propyl group, which may affect its solubility and binding properties.
4-Chloro-N-propylbenzamide: Lacks the anilinosulfonyl group, reducing its potential for hydrogen bonding.
3-(Anilinosulfonyl)benzamide: Lacks the chlorine atom, which may affect its overall reactivity.
Uniqueness
3-(Anilinosulfonyl)-4-chloro-N-propylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the anilinosulfonyl group enhances its potential for hydrogen bonding, while the chlorine atom and propyl group contribute to its overall reactivity and solubility.
属性
IUPAC Name |
4-chloro-3-(phenylsulfamoyl)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-2-10-18-16(20)12-8-9-14(17)15(11-12)23(21,22)19-13-6-4-3-5-7-13/h3-9,11,19H,2,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDITWHUIWWANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1-azepanylcarbonyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4244675.png)
![N-ethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4244677.png)
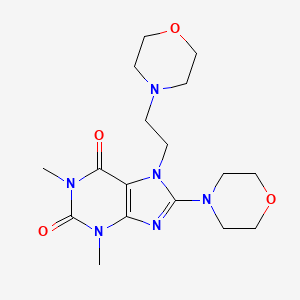
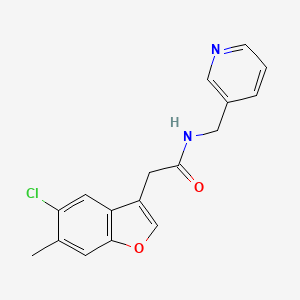
![N-butyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4244699.png)
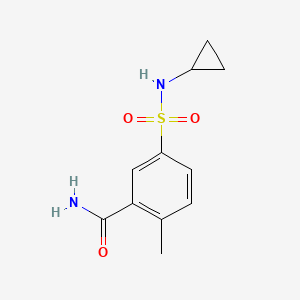
![5-ETHYL-6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE](/img/structure/B4244709.png)
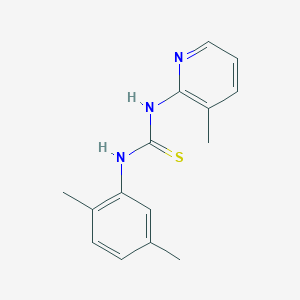
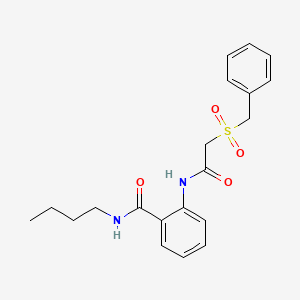
![Methyl 5'-acetyl-2'-amino-1-ethyl-6'-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4244727.png)
![4-[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B4244731.png)
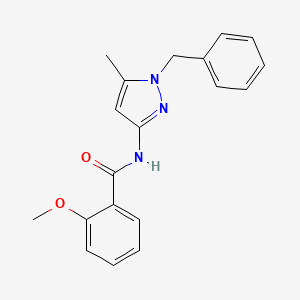
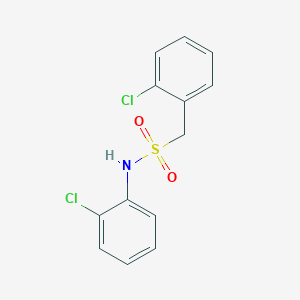
![N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4244765.png)
